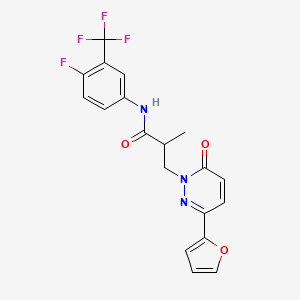
N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide" is a fluorinated organic molecule that likely exhibits biological activity due to the presence of multiple functional groups known to confer such properties. The presence of a furan moiety, a pyridazinone core, and fluorinated aromatic rings suggests potential for antimicrobial or herbicidal activity, as seen in similar compounds .
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of fluorinating agents or the introduction of fluorine-containing substituents into the molecule. For instance, the synthesis of amino-heterocyclic compounds with fluorine substituents has been achieved through a series of reactions starting from aminophenyl-triazinone, followed by fluoroamination and further acylation or cyclocondensation reactions . Similarly, the synthesis of N-halogeno compounds with powerful electrophilic fluorinating properties has been reported, which could be relevant for introducing fluorine atoms into organic molecules .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques help confirm the presence of specific functional groups and the overall molecular framework. For example, the structure of novel derivatives containing furan and phenyl groups has been established using IR, 1H NMR, 13C-NMR, and mass spectrometric data . Similarly, the structure of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives was confirmed using 1H NMR, IR, mass spectrum, and elemental analyses .
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions, often influenced by the presence of fluorine atoms, which can alter the reactivity and electronic properties of the molecule. For instance, perfluoro-N-fluoro-N-(4-pyridyl)methanesulphonamide, a fluorinating agent, can convert diethyl sodio(phenyl)malonate and anisole to their fluorinated derivatives . The presence of a furan ring in the molecule could also allow for reactions typical of this heterocycle, such as electrophilic substitution or participation in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct due to the high electronegativity and small size of fluorine atoms. These properties can include increased lipophilicity, stability, and potential for strong hydrogen bonding interactions. The presence of a trifluoromethyl group, in particular, can significantly influence the molecule's metabolic stability and membrane permeability . Additionally, the herbicidal activity of fluorinated pyrimidinyl phenyl compounds has been observed, indicating that such structural features can impart specific biological activities .
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have focused on the synthesis and characterization of compounds bearing structural similarities to the provided compound. For example, the synthesis, characterization, and biological evaluation of N-substituted phenoxypropanamide derivatives have been studied, indicating their potential antibacterial and antifungal activities (Loganathan Velupillai, M. Shingare, D.V.Mane, 2015). Such studies are crucial for developing new pharmacological agents.
Antitubercular and Antibacterial Activities
The design and synthesis of carboxamide derivatives for antitubercular and antibacterial purposes have been explored, showing potent activities against various bacterial strains (S. Bodige et al., 2020). These findings suggest the potential of fluoro-substituted compounds in treating infectious diseases.
Gene Expression Inhibition
Compounds with similar structures have been investigated for their ability to inhibit gene expression related to NF-kappaB and AP-1 transcription factors, offering insights into potential therapeutic applications for diseases associated with these pathways (M. Palanki et al., 2000).
Fluorescence Chemosensor Applications
Research has also been conducted on phenoxazine-based fluorescence chemosensors for the detection of ions, which can be applied in bio-imaging and environmental monitoring (P. Ravichandiran et al., 2020). These studies highlight the compound's utility in developing sensitive detection tools.
Antimicrobial Properties
The antimicrobial properties of fluorobenzamides have been explored, demonstrating their efficacy against a range of bacterial and fungal pathogens (N. Desai et al., 2013). This research underscores the potential of such compounds in addressing antimicrobial resistance.
Neuroinflammation Imaging
Fluorinated ligands have been developed for PET imaging of neuroinflammation markers, such as colony-stimulating factor 1 receptor (CSF1R), suggesting applications in diagnosing and monitoring neurodegenerative diseases (H. Lee et al., 2022).
Propriétés
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O3/c1-11(10-26-17(27)7-6-15(25-26)16-3-2-8-29-16)18(28)24-12-4-5-14(20)13(9-12)19(21,22)23/h2-9,11H,10H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYYJKFAGZFVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3011028.png)
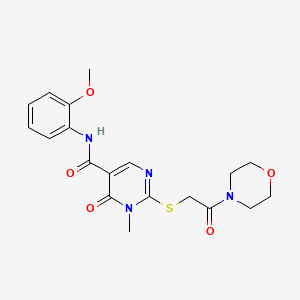
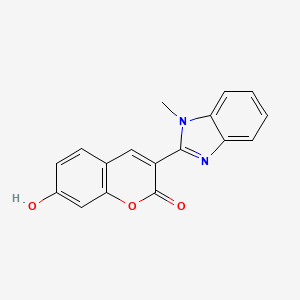
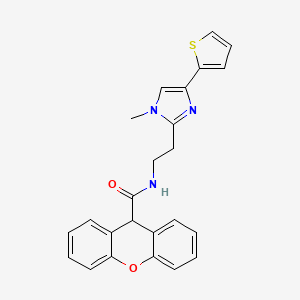
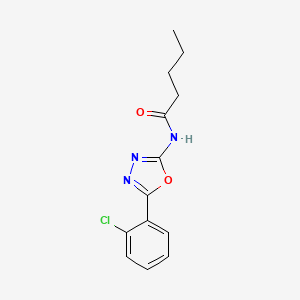
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-fluorobenzamide hydrochloride](/img/structure/B3011034.png)
![1-Iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B3011036.png)
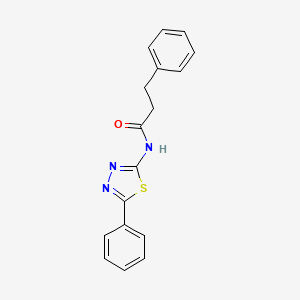
![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011042.png)
![7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3011043.png)
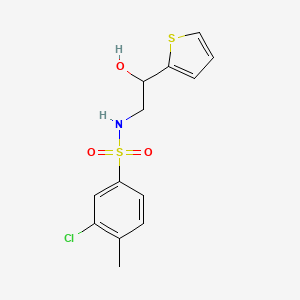
![6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B3011045.png)

![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B3011051.png)